2-ethyl-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Lipophilicity Drug design Membrane permeability

2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1692329-81-9) is a partially saturated heterocyclic compound belonging to the triazolopyrimidine class, featuring a 4,5,6,7-tetrahydro pyrimidine ring fused to a 1,2,4-triazole, with ethyl substitution at C-2 and methyl groups at C-5 and C-7. Its molecular formula is C9H16N4 (molecular weight 180.25 g/mol) with one hydrogen bond donor, three hydrogen bond acceptors, a calculated XLogP3 of 2.1, and a topological polar surface area of 42.7 Ų.

Molecular Formula C9H16N4
Molecular Weight 180.25 g/mol
Cat. No. B13090227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC9H16N4
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCCC1=NN2C(CC(NC2=N1)C)C
InChIInChI=1S/C9H16N4/c1-4-8-11-9-10-6(2)5-7(3)13(9)12-8/h6-7H,4-5H2,1-3H3,(H,10,11,12)
InChIKeyCFQJUYIPHJRWQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1692329-81-9) – Core Structural Identity and Physicochemical Baseline


2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1692329-81-9) is a partially saturated heterocyclic compound belonging to the triazolopyrimidine class, featuring a 4,5,6,7-tetrahydro pyrimidine ring fused to a 1,2,4-triazole, with ethyl substitution at C-2 and methyl groups at C-5 and C-7. Its molecular formula is C9H16N4 (molecular weight 180.25 g/mol) with one hydrogen bond donor, three hydrogen bond acceptors, a calculated XLogP3 of 2.1, and a topological polar surface area of 42.7 Ų [1]. The compound is commercially available at 95% purity for research use .

Why 2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Interchanged with Common In-Class Analogs


The 4,5,6,7-tetrahydro saturation state fundamentally differentiates this compound from the widely studied fully aromatic 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (dmtp) and its 2-ethyl aromatic congener. Saturation introduces a secondary amine hydrogen bond donor (N–H) absent in the aromatic series, alters the ring conformation from planar to puckered, and raises the calculated logP by over one log unit relative to dmtp [1] [2] [3]. Furthermore, the tetrahydro scaffold undergoes mechanistically divergent reactivity—condensing with 1,3-diketones to selectively form [1,2,4]triazolo[1,5-a:4,3-a']dipyrimidin-5-ium salts, whereas the aromatic analog follows a different pathway, rendering the two non-interchangeable as synthetic building blocks [4]. Generic substitution without considering these differences would compromise assay reproducibility, synthetic yields, and structure-activity relationship interpretation.

Quantitative Differentiation of 2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine Versus Close Analogs


Lipophilicity (XLogP3) Head-to-Head: Target Compound vs. Aromatic 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (dmtp)

The target compound exhibits an experimentally unverified but computed XLogP3 of 2.1 [1], whereas the commonly employed aromatic comparator 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (dmtp, CAS 7681-99-4) has a computed XLogP3 of 0.9 [2]. The 2-ethyl aromatic analog (CAS 65267-62-1) has a vendor-calculated logP of 1.7 [3].

Lipophilicity Drug design Membrane permeability

Hydrogen Bond Donor Capacity: Target vs. Aromatic Triazolopyrimidines

The target compound possesses one hydrogen bond donor (the secondary amine N–H in the saturated pyrimidine ring) [1]. In contrast, the fully aromatic analog dmtp and the 2-ethyl aromatic analog (CAS 65267-62-1) both have zero hydrogen bond donors [2] [3].

Hydrogen bonding Solubility Protein-ligand interaction

Synthetic Reactivity Divergence: Tetrahydro vs. Aromatic Scaffolds in Cyclocondensation Reactions

Pyatakov et al. (2015) demonstrated that the acid-catalyzed condensation of 2-amino-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidines with 1,3-diketones selectively yields [1,2,4]triazolo[1,5-a:4,3-a']dipyrimidin-5-ium salts, whereas the corresponding aromatic aminotriazolopyrimidines give a different product distribution [1]. Although the specific compound was not tested, its 2-ethyl-5,7-dimethyl tetrahydro scaffold falls within this reactivity class, predicting divergent outcomes compared to aromatic analogs like 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine.

Synthetic chemistry Reaction selectivity Heterocyclic chemistry

Conformational and Stereochemical Landscape: sp3 Carbon Count and Stereocenter Introduction

The target compound contains five sp3-hybridized carbon atoms within the fused ring system (excluding the 2-ethyl side chain) and features two stereogenic centers at C-5 and C-7 [1]. In contrast, the fully aromatic dmtp contains zero sp3 carbons in the ring system and no stereocenters [2]. The pyrazolo analog (CAS 1692051-34-5) also contains sp3 carbons but has a different heteroatom composition (C10H17N3 vs. C9H16N4) .

Conformational flexibility Chirality Asymmetric synthesis

Molecular Weight and Rotatable Bond Differentiation for Lead-Like Property Assessment

The target compound has a molecular weight of 180.25 g/mol and one rotatable bond (the ethyl side chain), placing it within lead-like property space [1]. In comparison, dmtp has a molecular weight of 148.17 g/mol and zero rotatable bonds [2], limiting its capacity for substituent diversification without scaffold modification. The 2-ethyl aromatic analog has a molecular weight of 176.22 and one rotatable bond [3] but lacks the HBD and sp3 character of the target.

Lead-likeness Physicochemical profiling Drug-like properties

Preferred Application Scenarios for 2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity and Hydrogen Bond Donor Capacity

With an XLogP3 of 2.1 and a single N–H hydrogen bond donor, this compound occupies a physicochemical sweet spot for CNS drug discovery programs where excessive lipophilicity (logP >5) is undesirable but sufficient membrane permeability is required [1]. The +1.2 log unit increase over dmtp (logP 0.9) [2] may translate to improved cell penetration without surpassing lead-like thresholds, making it a preferred scaffold over the highly polar dmtp for intracellular kinase or antiviral targets.

Divergent Synthesis of Polycyclic Heterocycles via Cyclocondensation Chemistry

The tetrahydro scaffold undergoes selective formation of [1,2,4]triazolo[1,5-a:4,3-a']dipyrimidin-5-ium salts upon acid-catalyzed condensation with 1,3-diketones, a reactivity outcome distinct from aromatic or 4,7-dihydro congeners [3]. This compound is the building block of choice when the desired synthetic route targets this specific polycyclic architecture, avoiding undesired side products or rearrangements observed with other saturation states.

Chiral Ligand Design for Asymmetric Metal Complexation or Organocatalysis

The presence of two stereogenic centers (C-5 and C-7) [1] enables exploration of enantiomerically pure or diastereomerically enriched forms for use as chiral ligands in asymmetric catalysis or as scaffolds for stereochemistry-dependent biological probe development. The fused triazole-pyrimidine system provides multiple nitrogen coordination sites, while the chiral sp3 carbons differentiate this from achiral aromatic triazolopyrimidine ligands.

Fragment-Based Drug Discovery (FBDD) and Physicochemical Property Diversification Libraries

With a molecular weight of 180.25 g/mol, one rotatable bond, three hydrogen bond acceptors, one hydrogen bond donor, and a topological polar surface area of 42.7 Ų [1], this compound exemplifies a lead-like fragment suitable for fragment-based screening libraries. Its balanced property profile—intermediate lipophilicity, limited rotatable bonds, and modest polar surface area—addresses multiple FBDD selection criteria simultaneously, offering diversification orthogonal to the widely available aromatic triazolopyrimidine fragments.

Quote Request

Request a Quote for 2-ethyl-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.